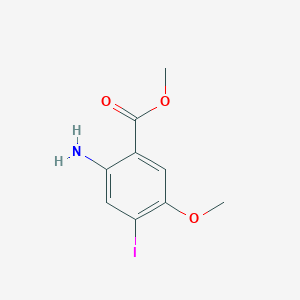Methyl 2-amino-4-iodo-5-methoxybenzoate
CAS No.:
Cat. No.: VC20322836
Molecular Formula: C9H10INO3
Molecular Weight: 307.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10INO3 |
|---|---|
| Molecular Weight | 307.08 g/mol |
| IUPAC Name | methyl 2-amino-4-iodo-5-methoxybenzoate |
| Standard InChI | InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 |
| Standard InChI Key | SAHXZDPTZACVTR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N)I |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
Methyl 2-amino-4-iodo-5-methoxybenzoate has the molecular formula C₉H₁₀INO₃, with a molecular weight of 323.09 g/mol. The compound’s exact mass is 322.964 Da, and its topological polar surface area (TPSA) is 81.78 Ų, indicative of moderate solubility in polar solvents . The iodine atom at the 4-position introduces significant steric and electronic effects, influencing reactivity in subsequent transformations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀INO₃ |
| Molecular Weight | 323.09 g/mol |
| Exact Mass | 322.964 Da |
| TPSA | 81.78 Ų |
| LogP (Partition Coefficient) | 1.35 (estimated) |
Synthetic Methodologies
Iodination of Methyl 2-Amino-5-Methoxybenzoate
The synthesis of methyl 2-amino-4-iodo-5-methoxybenzoate typically involves electrophilic iodination of a precursor, methyl 2-amino-5-methoxybenzoate. A protocol adapted from Rasheed et al. (2013) employs molecular iodine (I₂) in a pyridine/1,4-dioxane (1:1) solvent system at 0°C . The reaction proceeds via iodination at the para position relative to the amino group, facilitated by the electron-donating methoxy substituent.
Procedure:
-
Dissolve methyl 2-amino-5-methoxybenzoate (2.0 g, 10.2 mmol) in pyridine/1,4-dioxane (20 mL).
-
Add I₂ (5.2 g, 20.4 mmol) at 0°C and stir for 2 hours.
-
Quench with sodium thiosulfate (40 mL), extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 7:3).
Table 2: Optimization of Iodination Conditions
| Parameter | Optimal Condition |
|---|---|
| Solvent | Pyridine:1,4-dioxane (1:1) |
| Temperature | 0°C |
| Iodine Equivalents | 2.0 |
| Reaction Time | 2 hours |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy. Key signals include:
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (125 MHz, CDCl₃):
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z = 323.9708 [M+H]⁺ (calculated: 323.9710) .
Applications in Organic Synthesis
Intermediate for Carbazole Alkaloids
Methyl 2-amino-4-iodo-5-methoxybenzoate serves as a precursor in Cu-catalyzed cross-coupling reactions to construct carbazole scaffolds. For example, Rasheed et al. (2013) demonstrated its utility in forming methyl carbazole-3-carboxylates via Ullmann-type coupling with boronic acids . These carbazoles exhibit antitumor and antimicrobial activities.
Pharmaceutical Relevance
A related patent (US2007/149523 A1) highlights derivatives of methyl 2-amino-4-hydroxy-5-methoxybenzoate as kinase inhibitors . By analogy, iodinated variants like methyl 2-amino-4-iodo-5-methoxybenzoate could be modified to target metabolic enzymes or inflammatory pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume